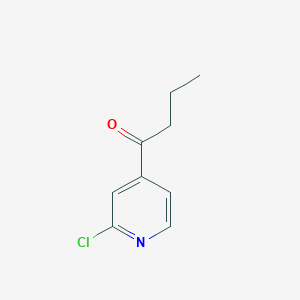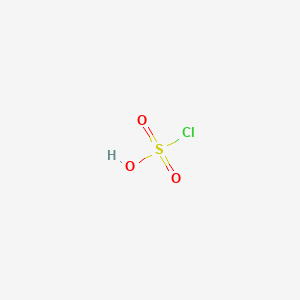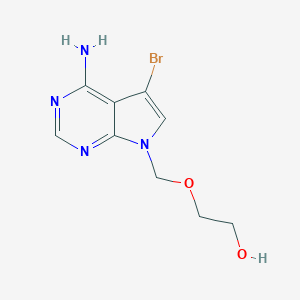
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
Descripción general
Descripción
“4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine” is a chemical compound with a molecular weight of 287.11300 . It is part of the pyrrolo[2,3-d]pyrimidine family, which are highly attractive compounds due to their structural similarity to purine . These compounds show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in recent methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine” consists of a pyrrolo[2,3-d]pyrimidine core with a bromine atom at the 5-position, an amino group at the 4-position, and a 2-hydroxyethoxymethyl group at the 7-position .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines have been involved in various chemical reactions. For example, Cu-catalyzed reactions have been used for the synthesis of pyrrolo[2,3-d]pyrimidines . In one method, 5-bromopyrimidin-4-amines reacted with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Aplicaciones Científicas De Investigación
Inhibitory Activity on Xanthine Oxidase : Analogous compounds, specifically the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, have shown inhibitory activity on xanthine oxidase from cow's milk. This suggests potential therapeutic applications in diseases where xanthine oxidase plays a role (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antiproliferative and Antiviral Properties : 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs have demonstrated promising antiproliferative and antiviral properties, which could be significant in cancer therapy (Swayze et al., 1992).
Antifungal and Antibacterial Activity : A novel compound in this class has shown potential antifungal and antibacterial activity, indicating its possible application in pharmaceuticals (Abdel-Mohsen, 2005).
Activity Against Human Cytomegalovirus : Specific substitutions in the pyrrolo[2,3-d]pyrimidine structure, such as an amino group at C-4 and a thioamide moiety at C-5, are essential for activity against human cytomegalovirus (Renau et al., 1996).
Antiviral Activity Against Various Viruses : 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have demonstrated antiviral activity against various viruses, including HIV, hepatitis B, and polio (Saxena et al., 1988).
Synthesis of Tricyclic Pyrrolopyrimidine Analogue : Research also includes the synthesis of a tricyclic pyrrolopyrimidine analogue, which could benefit mutagenic purines by improving base-pairing characteristics in DNA (Williams, Yakovlev, & Brown, 1997).
Tyrosine Kinase Inhibition : Methylation at specific positions on the pyrrolo[2,3-d]pyrimidine structure influences the specificity and potency of receptor tyrosine kinase inhibition. This is significant for the development of cytotoxic EGFR inhibitors (Gangjee, Zhao, Raghavan, Ihnat, & Disch, 2010).
Antitumor Activity : Certain compounds in this class have shown potent antitumor activity, highlighting their potential in cancer treatment. They demonstrate selective transport by folate receptors and proton-coupled folate transporter, which is crucial for their effectiveness (Wang et al., 2010, 2011).
Propiedades
IUPAC Name |
2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPBCMNPLURLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150962 | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
CAS RN |
115093-88-4 | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115093884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

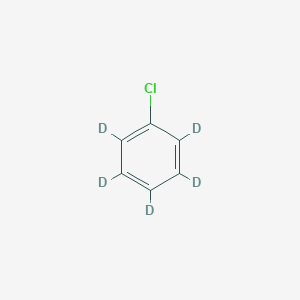

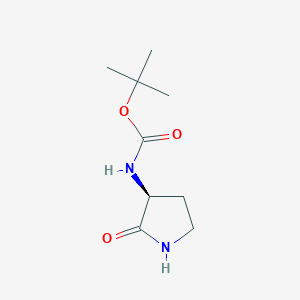

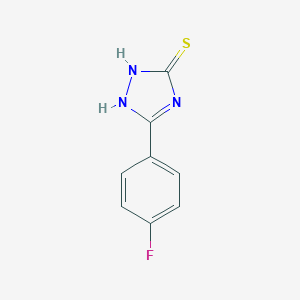
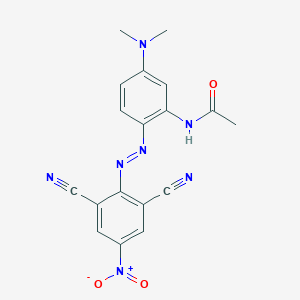
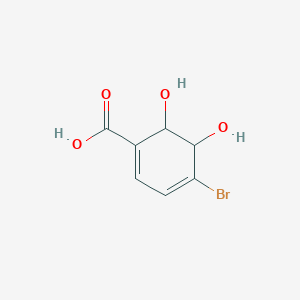
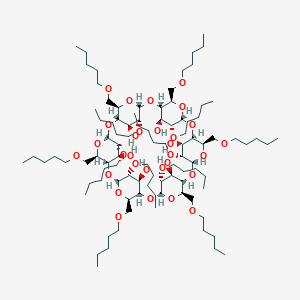
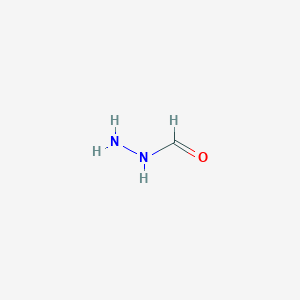
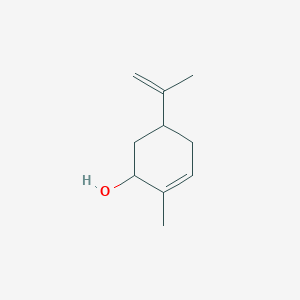
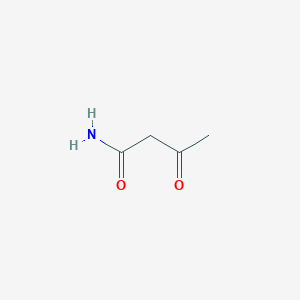
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
